molecular formula C15H11ClN2O3S B6575115 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole CAS No. 1105232-51-6

5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B6575115
CAS RN: 1105232-51-6
M. Wt: 334.8 g/mol
InChI Key: VDXKBGVJFHVSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to that of other oxadiazoles and sulfonamides. The oxadiazole ring is generally stable, but can participate in reactions with electrophiles. The sulfonamide group can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzenesulfonyl group would be expected to increase the compound’s lipophilicity and potentially its membrane permeability .

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its biological targets. Many oxadiazole derivatives have been studied for their biological activity, including antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXKBGVJFHVSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

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